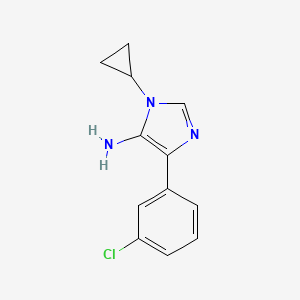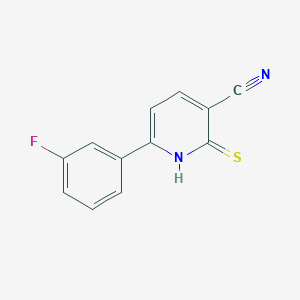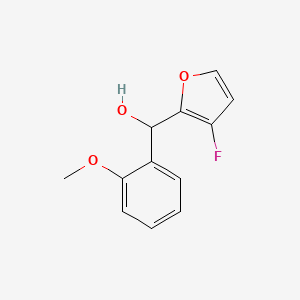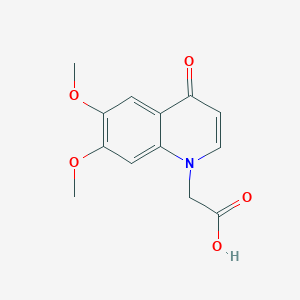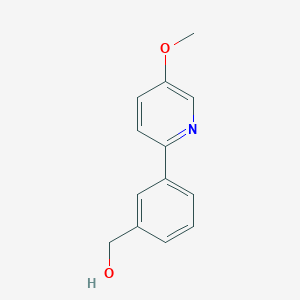
(3-(5-Methoxypyridin-2-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(5-Methoxypyridin-2-yl)phenyl)methanol: is an organic compound with the molecular formula C13H13NO2 It is a derivative of pyridine and phenylmethanol, characterized by the presence of a methoxy group on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-Methoxypyridin-2-yl)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxypyridine and benzaldehyde.
Reaction Conditions: The key reaction involves the condensation of 5-methoxypyridine with benzaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(5-Methoxypyridin-2-yl)phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (3-(5-Methoxypyridin-2-yl)phenyl)carboxylic acid, while reduction may yield (3-(5-Methoxypyridin-2-yl)phenyl)alkane.
Wissenschaftliche Forschungsanwendungen
(3-(5-Methoxypyridin-2-yl)phenyl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-(5-Methoxypyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets. The methoxy group and hydroxyl group play crucial roles in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(5-Methoxypyridin-3-yl)phenyl)methanol: Similar structure but with a different position of the methoxy group on the pyridine ring.
(3-(4-Methoxypyridin-2-yl)phenyl)methanol: Similar structure but with a different position of the methoxy group on the phenyl ring.
Uniqueness
(3-(5-Methoxypyridin-2-yl)phenyl)methanol is unique due to the specific positioning of the methoxy group on the pyridine ring, which influences its chemical reactivity and potential applications. This positioning can affect the compound’s binding affinity, reactivity, and overall effectiveness in various applications.
Eigenschaften
CAS-Nummer |
1349715-56-5 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
[3-(5-methoxypyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H13NO2/c1-16-12-5-6-13(14-8-12)11-4-2-3-10(7-11)9-15/h2-8,15H,9H2,1H3 |
InChI-Schlüssel |
LQYBFLLKAQEHEO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(C=C1)C2=CC=CC(=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,5-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813658.png)
